molecular formula C22H16N4O5 B7709925 2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide

2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide

Cat. No. B7709925
M. Wt: 416.4 g/mol
InChI Key: SDEKCCGUIMBCOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(4-nitrophenyl)benzamide, commonly known as MOB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. MOB has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors in the human body, which makes it a promising candidate for the development of novel drugs.

Mechanism of Action

MOB exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the human body. Specifically, MOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, MOB has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is involved in the progression of certain types of cancer.
Biochemical and Physiological Effects:
MOB has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MOB can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by inhibiting the activity of COX-2 and 5-LOX. Additionally, MOB has been shown to inhibit the proliferation of cancer cells by inhibiting the activity of EGFR.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MOB in lab experiments is its ability to selectively inhibit the activity of certain enzymes and receptors, which makes it a valuable tool for studying the mechanisms underlying various diseases. Additionally, MOB is relatively easy to synthesize and has a high degree of purity, which makes it a reliable compound for use in lab experiments. However, one of the limitations of using MOB in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on MOB. One area of interest is the development of novel drugs based on the structure of MOB, which may have improved pharmacological properties. Additionally, further studies are needed to investigate the potential use of MOB in the treatment of other diseases, such as neurological disorders. Finally, research is needed to determine the optimal dosage and administration of MOB in order to maximize its therapeutic potential.

Synthesis Methods

MOB can be synthesized using a variety of methods, including the reaction of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-amino-5-methylisoxazole to obtain MOB.

Scientific Research Applications

MOB has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that MOB can inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases, making it a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O5/c1-30-17-12-6-14(7-13-17)20-24-22(31-25-20)19-5-3-2-4-18(19)21(27)23-15-8-10-16(11-9-15)26(28)29/h2-13H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEKCCGUIMBCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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